molecular formula C12H22N2O2 B6156773 tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate CAS No. 2229426-11-1

tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate

Cat. No. B6156773
CAS RN: 2229426-11-1
M. Wt: 226.3
InChI Key:
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Description

Tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate (TBAMC) is an organic compound that belongs to the class of azetidines. It is composed of a tert-butyl group attached to a methylazetidine-1-carboxylate moiety. TBAMC is a versatile compound that is used in a variety of applications, ranging from catalytic reactions to drug design.

Scientific Research Applications

Tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of various compounds, such as heterocycles and peptides. This compound has also been used as a precursor to the synthesis of various drugs, such as anti-cancer agents and antiviral agents. Additionally, this compound has been used in the synthesis of various polymers, such as polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate is still not fully understood. However, it is believed that the tert-butyl group of this compound acts as a nucleophile, allowing it to react with various substrates. Additionally, the azetidine-3-carboxylic acid moiety of this compound may act as a Lewis base, allowing it to interact with various substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, it has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases. Additionally, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate in laboratory experiments is its ease of synthesis. As discussed above, this compound can be synthesized using a variety of methods, allowing for the rapid production of the compound. Additionally, this compound is relatively stable, allowing for its use in a variety of reactions. However, this compound is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate. One potential direction is the development of new synthesis methods for the compound. Additionally, this compound could be used in the synthesis of new drugs or polymers. Furthermore, this compound could be used in the development of new catalysts or in the development of new materials. Finally, this compound could be used in the development of new methods for the detection of various compounds.

Synthesis Methods

The synthesis of tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate can be accomplished through a variety of methods. The most common method involves the reaction of tert-butyl bromide with azetidine-3-carboxylic acid in the presence of a base. This reaction produces a tert-butyl azetidine-3-carboxylate intermediate which is then reacted with methyl iodide to produce the desired product. Other methods for the synthesis of this compound include the reaction of tert-butyl amine with azetidine-3-carboxylic acid, the reaction of tert-butyl chloride with azetidine-3-carboxylic acid, and the reaction of tert-butyl bromide with azetidine-3-carboxylic acid in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate involves the reaction of tert-butyl 3-azetidinylcarbamate with formaldehyde and subsequent reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "tert-butyl 3-azetidinylcarbamate", "formaldehyde", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-azetidinylcarbamate (1.0 equiv) in methanol and add formaldehyde (1.2 equiv).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography to obtain tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate." ] }

CAS RN

2229426-11-1

Molecular Formula

C12H22N2O2

Molecular Weight

226.3

Purity

93

Origin of Product

United States

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